Home > Products > Screening Compounds P80037 > Piroxicam-beta-cyclodextrincomplex
Piroxicam-beta-cyclodextrincomplex -

Piroxicam-beta-cyclodextrincomplex

Catalog Number: EVT-8343116
CAS Number:
Molecular Formula: C57H83N3O39S
Molecular Weight: 1466.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Piroxicam-beta-cyclodextrin complex is a pharmaceutical formulation that combines piroxicam, a non-steroidal anti-inflammatory drug (NSAID), with beta-cyclodextrin, a cyclic oligosaccharide. This complex aims to enhance the solubility and absorption of piroxicam, thereby improving its therapeutic efficacy and gastrointestinal tolerability. Piroxicam is primarily used to manage pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis. The beta-cyclodextrin component facilitates the formation of an inclusion complex that alters the physicochemical properties of piroxicam, allowing for better bioavailability and reduced side effects.

Source

Piroxicam-beta-cyclodextrin complex has been utilized in clinical settings for over 25 years, particularly in Europe. Its formulation has been developed to address the poor solubility of piroxicam, which limits its effectiveness when administered orally. The complex is marketed under various brand names, including Brexidol, which contains 20 mg of piroxicam per 191.2 mg of the complex .

Classification

Piroxicam-beta-cyclodextrin complex falls under the category of pharmaceutical excipients and drug delivery systems. It is classified as a combination of an NSAID (piroxicam) and a cyclodextrin derivative (beta-cyclodextrin), which is known for its ability to form inclusion complexes with lipophilic drugs.

Synthesis Analysis

Methods

  1. Supercritical Carbon Dioxide Method: This modern approach employs supercritical carbon dioxide as a solvent-free medium for the synthesis of the inclusion complex. This method is advantageous as it eliminates toxic residues and provides a more environmentally friendly alternative.
  2. Physical Mixture Method: In this method, piroxicam and beta-cyclodextrin are physically mixed in specific ratios followed by processes such as grinding or kneading to facilitate complexation.
  3. Freeze-Drying: This technique involves dissolving both components in water followed by freeze-drying to obtain the solid inclusion complex.

Technical Details

Differential scanning calorimetry and X-ray diffraction analysis confirm that the resulting product is a true inclusion complex rather than a mere physical mixture. The structural integrity of piroxicam is altered upon complexation, leading to an amorphous form that exhibits improved wettability and solubility .

Molecular Structure Analysis

The molecular structure of piroxicam-beta-cyclodextrin complex features piroxicam embedded within the beta-cyclodextrin cavity.

Structure Data

  • Chemical Formula: C₁₅H₁₃N₃O₄S for piroxicam.
  • Molecular Weight: Approximately 331.35 g/mol.
  • Beta-Cyclodextrin Structure: Composed of seven glucose units linked by α-1,4-glycosidic bonds, forming a cyclic structure that can encapsulate hydrophobic molecules.

The inclusion of piroxicam within beta-cyclodextrin enhances its solubility profile significantly, increasing its dissolution rate up to five-fold compared to its uncomplexed form .

Chemical Reactions Analysis

The primary chemical interaction in the formation of the piroxicam-beta-cyclodextrin complex involves non-covalent interactions such as hydrogen bonding and van der Waals forces.

Reactions

  1. Inclusion Complex Formation: The aromatic rings of piroxicam interact with the hydrophilic walls of beta-cyclodextrin through C-H…O interactions.
  2. Stabilization Mechanisms: The formation of hydrogen bonds between functional groups on piroxicam and hydroxyl groups on beta-cyclodextrin contributes to the stability of the complex.

These interactions not only stabilize the drug but also enhance its bioavailability by reducing its contact time with gastric mucosa .

Mechanism of Action

Piroxicam exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in prostaglandin synthesis—key mediators in pain and inflammation.

Process Data

  • Inhibition Mechanism: By blocking COX enzymes, piroxicam reduces the production of prostaglandins associated with inflammation and pain.
  • Absorption Dynamics: The beta-cyclodextrin component facilitates faster absorption from the gastrointestinal tract due to enhanced solubility, leading to quicker onset of analgesic effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of piroxicam-beta-cyclodextrin complex are significantly altered compared to uncomplexed piroxicam.

Physical Properties

  • Appearance: Amorphous powder.
  • Solubility: Increased solubility in water compared to pure piroxicam.

Chemical Properties

  • Stability: Enhanced stability due to encapsulation within beta-cyclodextrin.
  • Dissolution Rate: Significantly improved dissolution rate due to reduced particle size and amorphous nature .
Applications

Piroxicam-beta-cyclodextrin complex is primarily used in clinical settings for:

  • Pain Management: Effective in treating conditions such as rheumatoid arthritis, osteoarthritis, dysmenorrhea, and postoperative pain.
  • Gastrointestinal Safety: Offers improved gastrointestinal tolerability compared to traditional formulations of piroxicam due to reduced gastric irritation.
  • Drug Delivery Systems: Serves as a model for developing other drug-cyclodextrin complexes aimed at enhancing solubility and bioavailability .
Supramolecular Engineering of Piroxicam-β-Cyclodextrin Complex

Host-Guest Chemistry and Rational Design Principles

The supramolecular engineering of piroxicam-β-cyclodextrin complexes leverages the structural complementarity between the hydrophobic cavity of β-cyclodextrin (β-CD) and the lipophilic domains of piroxicam. β-Cyclodextrin is a cyclic oligosaccharide comprising seven α-1,4-linked D-glucopyranose units, forming a truncated cone structure with a central cavity diameter of 6.0–6.5 Å [6] [8]. This dimension is optimal for accommodating the benzothiazine and pyridine rings of piroxicam, which exhibit widths of approximately 6.2 Å. Rational design principles prioritize this geometric compatibility to maximize van der Waals interactions and hydrophobic effects, the primary drivers of complex stability [6] [9].

Stoichiometry is concentration-dependent: fluorescence and NMR studies reveal a 1:1 guest:host complex at low piroxicam concentrations, transitioning to 1:2 (piroxicam:β-CD) or 2:1 complexes at higher concentrations due to self-association phenomena [7] [9]. This variable stoichiometry necessitates precise control during formulation. Supercritical carbon dioxide (scCO₂) processing exemplifies rational design in action, where optimized parameters (150°C, 15 MPa, 2 hours) with L-lysine as a ternary agent achieve near-quantitative inclusion yields by enhancing molecular mobility and cavity accessibility [1].

Table 1: Structural Parameters Governing Piroxicam-β-CD Inclusion

ComponentStructural FeatureRole in Complexation
β-CD CavityHydrophobic interior (6.0–6.5 Å diameter)Hosts aromatic moieties of piroxicam
PiroxicamBenzothiazine ring (planar, ~6.2 Å wide)Primary inclusion site
PiroxicamProtonatable pyridyl NStabilizes complex via H-bonding at acidic pH
β-CD Rims14 secondary OH groups (wider rim)Form hydrogen bonds with amide group

Thermodynamic Drivers of Inclusion Complex Formation

The inclusion complexation of piroxicam with β-cyclodextrin and its derivatives is governed by finely balanced thermodynamic parameters. Phase-solubility studies at varying temperatures and pH levels reveal AL-type diagrams for β-cyclodextrin, γ-cyclodextrin, and hydroxypropyl-β-cyclodextrin, confirming 1:1 stoichiometry under physiological conditions [9]. Methyl-β-cyclodextrin exhibits AP-type behavior, indicating 1:2 complex formation at higher cyclodextrin concentrations due to cooperative binding [9].

The stability constants (K₁:₁) follow the order: β-cyclodextrin (1,890 M⁻¹) > γ-cyclodextrin (1,430 M⁻¹) > methyl-β-cyclodextrin (1,050 M⁻¹) > hydroxypropyl-β-cyclodextrin (780 M⁻¹) at 25°C and pH 3.0. This trend reflects β-cyclodextrin's optimal cavity size for piroxicam encapsulation. Thermodynamic analysis via van't Hoff plots yields negative reaction enthalpies (ΔH ≈ -45 kJ/mol for β-cyclodextrin), confirming complexation is enthalpy-driven [9]. The hydrophobic transfer of piroxicam from bulk water to the cyclodextrin cavity releases ordered water molecules from both the cavity and the drug surface, increasing entropy (TΔS ≈ +34 kJ/mol). Despite this, no enthalpy-entropy compensation occurs, as enthalpy changes dominate stabilization [9].

pH critically modulates thermodynamics: protonated piroxicam (pH < pKa 2.33) exhibits 5-fold higher binding affinity than its ionized form. Protonation enhances hydrophobicity and enables hydrogen bonding between the pyridyl N⁺-H and secondary hydroxyls of β-cyclodextrin, amplifying exothermicity [7].

Table 2: Thermodynamic Parameters for Piroxicam-Cyclodextrin Complexes (pH 3.0)

CyclodextrinStability Constant (K₁:₁, M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
β-Cyclodextrin1,890-18.9-45.1+26.2
γ-Cyclodextrin1,430-17.8-41.3+23.5
Methyl-β-cyclodextrin1,050-17.1-38.9+21.8
Hydroxypropyl-β-CD780-16.2-36.7+20.5

Molecular Recognition Mechanisms in Cyclodextrin-Based Systems

Molecular recognition in piroxicam-β-cyclodextrin complexes operates through synergistic non-covalent forces. Molecular dynamics simulations reveal two primary inclusion modes: Mode A involves deep insertion of the piroxicam benzothiazine ring through β-cyclodextrin's secondary hydroxyl rim (wider opening), stabilized by van der Waals contacts with the cavity walls. Mode B features shallow penetration of the pyridine ring via the primary hydroxyl rim (narrower opening), favored at higher drug concentrations [6] [8]. The former is energetically preferred (ΔE = -173 kJ/mol vs. -152 kJ/mol) due to optimal cavity filling and additional hydrogen bonding between the piroxicam amide carbonyl and C2-OH/C3-OH groups on the cyclodextrin rim [8].

Nanosponges—crosslinked β-cyclodextrin polymers—exhibit augmented recognition capabilities. When β-cyclodextrin units are interconnected via pyromellitic dianhydride crosslinkers, they form flexible scaffolds that adapt their conformation to maximize drug contact. At low piroxicam loading (β-CD:PX = 2:1), inclusion dominates, with drug molecules fully encapsulated in cyclodextrin cavities. At higher ratios (1:5), surface adsorption and nanopore confinement become prevalent, enabling nucleation of piroxicam aggregates [6] [8]. This dual mechanism (inclusion + surface adhesion) enhances payload capacity beyond native cyclodextrins.

Recognition specificity extends to self-assembled systems. "Supramolecular amphiphiles" generated from 1:1 piroxicam-β-cyclodextrin complexes spontaneously form vesicles in aqueous media. These assemblies leverage the residual hydrophobicity of partially included drugs to embed additional piroxicam or ampicillin molecules within their bilayers [4]. The vesicles exhibit stimuli-responsive dissociation: acidification protonates piroxicam, strengthening inclusion, while oxidative cleavage of thiol-sensitive crosslinkers triggers cargo release. This multi-step recognition process enables temporally controlled drug delivery unattainable with monomeric cyclodextrins [4].

Properties

Product Name

Piroxicam-beta-cyclodextrincomplex

IUPAC Name

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C57H83N3O39S

Molecular Weight

1466.3 g/mol

InChI

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)

InChI Key

LBPBSKKEZXLVBQ-UHFFFAOYSA-N

SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.